

# physical and chemical properties of 2,4,6-Trifluorophenol

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## Compound of Interest

Compound Name: 2,4,6-Trifluorophenol

Cat. No.: B1297822

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## An In-depth Technical Guide to 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,4,6-Trifluorophenol** (CAS No. 2268-17-9). It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and applications, particularly its role as a substrate in enzymatic reactions.

## Core Properties of 2,4,6-Trifluorophenol

**2,4,6-Trifluorophenol** is a halogenated aromatic compound featuring a phenol ring substituted with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in various fields.<sup>[1]</sup>

## Physical and Chemical Properties

The key physical and chemical identifiers and properties of **2,4,6-Trifluorophenol** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,4,6-trifluorophenol	[2]
CAS Number	2268-17-9	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> O	[2][3]
Molecular Weight	148.08 g/mol	[2][3]
Appearance	White to light yellow crystalline solid	[4]
Melting Point	49-51 °C	[3][4]
Boiling Point	~128 °C at 760 mmHg (Predicted)	[4]
pKa (Acidity Constant)	The electron-withdrawing fluorine atoms enhance acidity relative to phenol.	[5]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.	[5]

## Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2,4,6-Trifluorophenol**. The following tables summarize the expected spectral characteristics.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

Proton Assignment	Typical Chemical Shift (δ) ppm	Multiplicity
Ar-H (C3, C5)	6.7 - 7.0	Triplet of triplets (tt)
OH	5.0 - 6.0 (variable, broad)	Singlet (s)

Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.

### <sup>13</sup>C NMR (Carbon NMR) Spectroscopy

Carbon Assignment	Typical Chemical Shift (δ) ppm	Notes
C-OH (C1)	145 - 155 (ddd)	Carbon directly attached to the hydroxyl group. Signal is split by fluorine atoms.
C-F (C2, C6)	150 - 160 (ddd)	Carbons bearing fluorine atoms.
C-H (C3, C5)	100 - 110 (dt)	Carbons bearing hydrogen atoms.
C-F (C4)	150 - 160 (dtt)	Carbon bearing a fluorine atom.

Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary carbons are typically weaker.

### <sup>19</sup>F NMR (Fluorine NMR) Spectroscopy

Fluorine Assignment	Typical Chemical Shift (δ) ppm (vs. CFC <sub>l</sub> <sub>3</sub> )	Multiplicity
F (C2, C6)	-110 to -130	Doublet of doublets (dd)
F (C4)	-115 to -135	Triplet of triplets (tt)

Note: The wide chemical shift range of <sup>19</sup>F NMR makes it highly sensitive to the molecular environment.<sup>[6]</sup>

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3200 - 3600	O-H stretch (broad)	Strong
1600 - 1650	C=C aromatic ring stretch	Medium
1450 - 1550	C=C aromatic ring stretch	Strong
1100 - 1300	C-F stretch	Strong
1150 - 1250	C-O stretch	Strong

#### Mass Spectrometry (MS)

m/z Ratio	Assignment	Notes
148	[M] <sup>+</sup> (Molecular Ion)	The parent peak corresponding to the molecular weight of the compound. <a href="#">[2]</a> <a href="#">[7]</a>
120	[M - CO] <sup>+</sup>	Loss of carbon monoxide is a common fragmentation for phenols.
99	[M - HF - CO] <sup>+</sup>	Subsequent loss of hydrogen fluoride.

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2,4,6-Trifluorophenol**, intended for practical application in a laboratory setting.

### Synthesis Protocol: Deoxyfluorination of Phenol

While several routes exist, such as direct fluorination or halogen exchange, a modern and effective method involves the deoxyfluorination of a pre-functionalized phenol. This representative protocol is based on established deoxyfluorination principles.[\[1\]](#)[\[8\]](#)

Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.

#### Materials and Reagents:

- Phenol or a suitable phenol precursor
- Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)
- Anhydrous base (e.g., potassium carbonate or cesium fluoride)
- Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
- Magnetic stirrer and heating mantle

#### Procedure:

- Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
- Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0 - 3.0 eq).
- Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
- Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 3 to 24 hours depending on the substrate.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

- Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

## Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid **2,4,6-Trifluorophenol** from crude reaction mixtures.

Materials and Reagents:

- Crude **2,4,6-Trifluorophenol**
- Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)
- Erlenmeyer flasks
- Heating plate
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is often a good starting point.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.
- Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
- Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask.

- **Complete Crystallization:** Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.
- **Isolation:** Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
- **Drying:** Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.

## Analytical Characterization Protocols

### NMR Sample Preparation:

- Weigh approximately 5-10 mg of the purified **2,4,6-Trifluorophenol**.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in an NMR tube.
- Ensure the solid is fully dissolved. The sample is now ready for <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR analysis.

### FTIR Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Place a small amount of the solid **2,4,6-Trifluorophenol** directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum according to the instrument's standard operating procedure.

## Reactivity and Applications

The unique electronic properties imparted by the fluorine atoms make **2,4,6-Trifluorophenol** a versatile building block.<sup>[1]</sup>

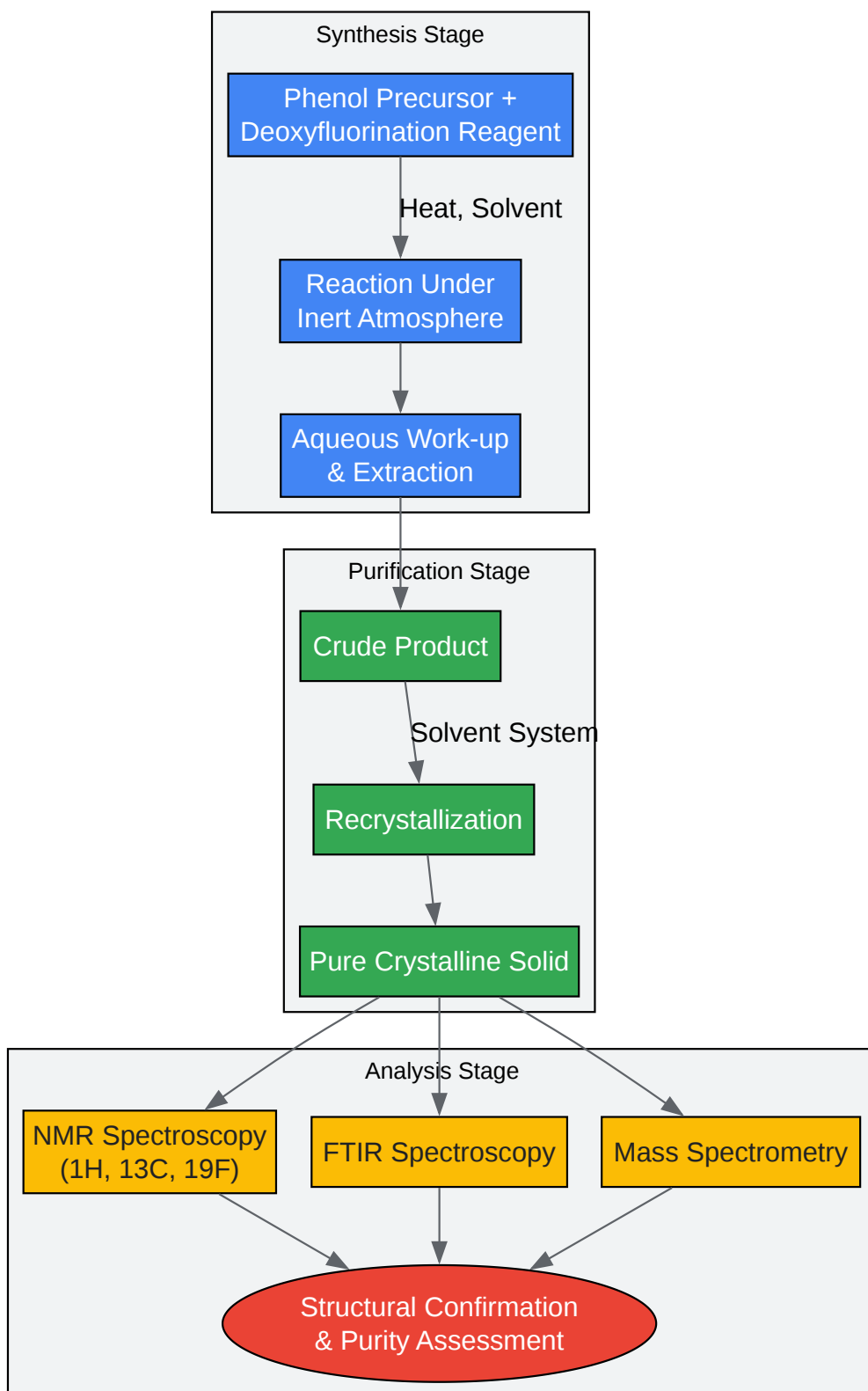
- **Acidity and Nucleophilicity:** The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The resulting phenoxide is a potent nucleophile.[5]
- **Electrophilic Aromatic Substitution:** The phenol ring is activated towards electrophilic substitution, although the strong directing effect of the hydroxyl and fluoro groups must be considered.
- **Applications:**
  - **Pharmaceuticals:** The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5]
  - **Agrochemicals:** Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides.
  - **Electronic Materials:** It serves as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can improve thermal stability and charge transport properties.

## Visualized Workflows and Pathways

### General Experimental Workflow

The following diagram illustrates a typical logical workflow for the synthesis and characterization of **2,4,6-Trifluorophenol**.



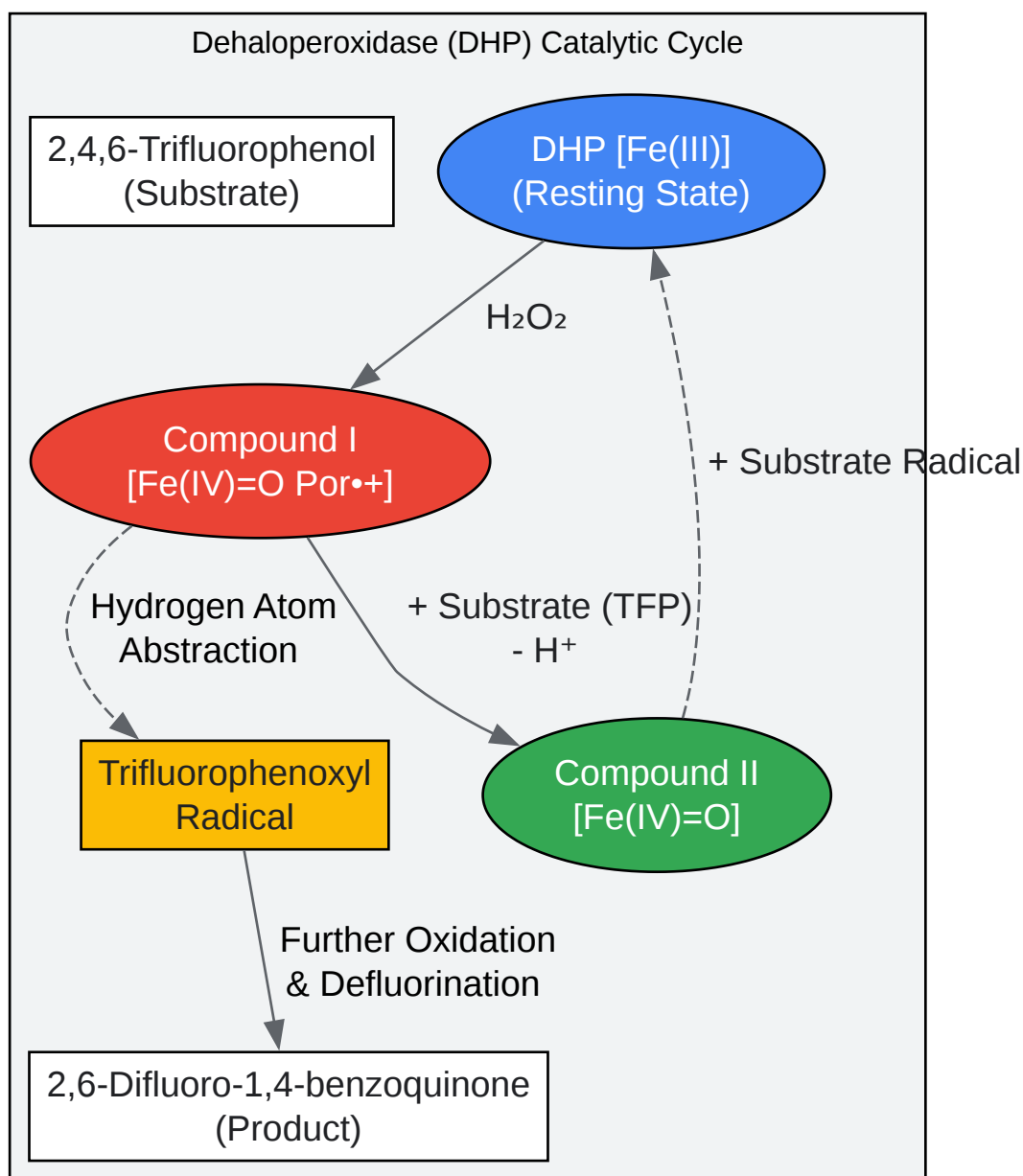


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General workflow for synthesis, purification, and analysis.

## Enzymatic Dehalogenation Pathway

**2,4,6-Trifluorophenol** is a known substrate for the enzyme dehaloperoxidase (DHP), which catalyzes its oxidative dehalogenation. This pathway is critical for understanding the bioremediation of halogenated pollutants.



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Enzymatic dehalogenation of **2,4,6-Trifluorophenol** by DHP.

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